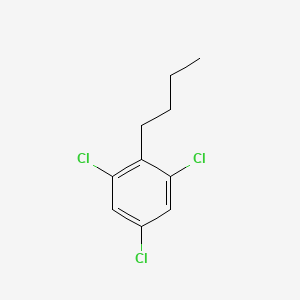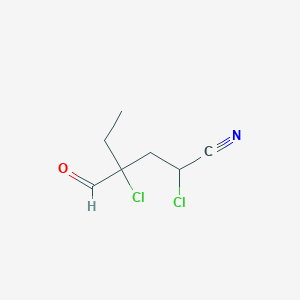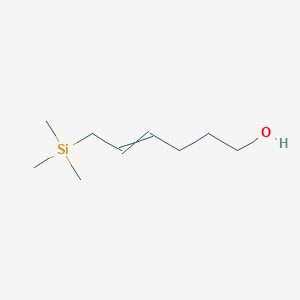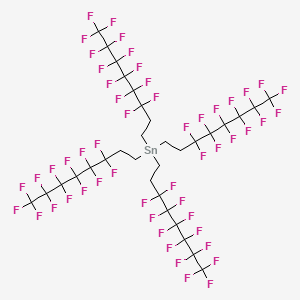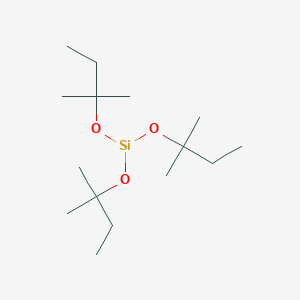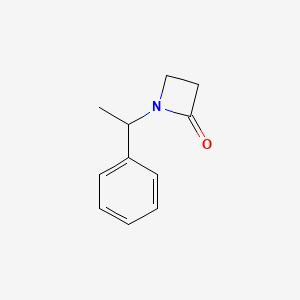![molecular formula C18H22N2O5 B14341276 L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- CAS No. 105499-25-0](/img/structure/B14341276.png)
L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- is a complex organic compound that belongs to the class of amino acids. This compound is characterized by its unique structure, which includes a proline residue linked to an alanyl group that is further connected to a tetrahydro-2-oxo-5-phenyl-3-furanyl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- typically involves multi-step organic reactions. One common synthetic route includes the use of L-proline as a starting material, which undergoes a series of reactions to introduce the alanyl and tetrahydro-2-oxo-5-phenyl-3-furanyl groups. The reaction conditions often involve the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize automated reactors and continuous flow systems to optimize the reaction conditions and improve the efficiency of the synthesis process. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial production to minimize the environmental impact .
化学反应分析
Types of Reactions
L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines .
科学研究应用
L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- has a wide range of scientific research applications:
作用机制
The mechanism of action of L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a catalyst in various chemical reactions, facilitating the formation of specific products through its unique structure. The molecular targets and pathways involved depend on the specific application and context of its use .
相似化合物的比较
Similar Compounds
L-Proline: A naturally occurring amino acid with similar catalytic properties.
L-Alanine: Another amino acid that shares structural similarities with the alanyl group in the compound.
Tetrahydrofuran: A compound with a similar tetrahydro-2-oxo-5-phenyl-3-furanyl moiety.
Uniqueness
L-Proline, 1-[N-(tetrahydro-2-oxo-5-phenyl-3-furanyl)-L-alanyl]- is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .
属性
CAS 编号 |
105499-25-0 |
|---|---|
分子式 |
C18H22N2O5 |
分子量 |
346.4 g/mol |
IUPAC 名称 |
(2S)-1-[(2S)-2-[(2-oxo-5-phenyloxolan-3-yl)amino]propanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H22N2O5/c1-11(16(21)20-9-5-8-14(20)17(22)23)19-13-10-15(25-18(13)24)12-6-3-2-4-7-12/h2-4,6-7,11,13-15,19H,5,8-10H2,1H3,(H,22,23)/t11-,13?,14-,15?/m0/s1 |
InChI 键 |
AAKYHINFLJVBLL-HQSMGLLHSA-N |
手性 SMILES |
C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC2CC(OC2=O)C3=CC=CC=C3 |
规范 SMILES |
CC(C(=O)N1CCCC1C(=O)O)NC2CC(OC2=O)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


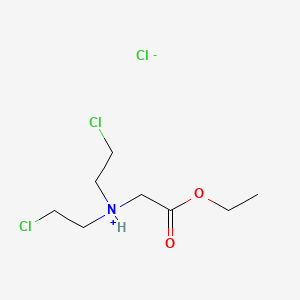
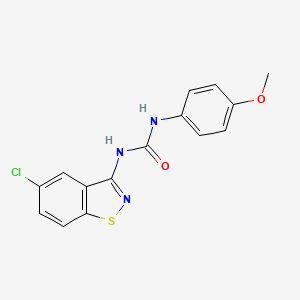
![N~1~,N~1'~-(1,4-Phenylene)bis{N~1~-[4-(dioctylamino)phenyl]-N~4~,N~4~-dioctylbenzene-1,4-diamine}](/img/structure/B14341214.png)
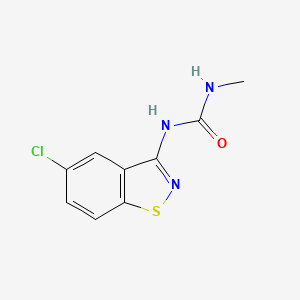
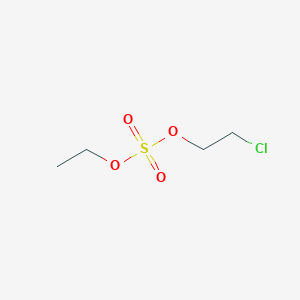
![Ethyl 4-[[(2-amino-3,4-dihydro-4-oxo-6-quinazolinyl)methyl]-2-propyn-1-ylamino]benzoate](/img/structure/B14341236.png)
![4-Methoxy-4-oxo-3-[(2,3,4-trimethoxyphenyl)methyl]butanoate](/img/structure/B14341237.png)
